N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine,monohydrochloride

Description

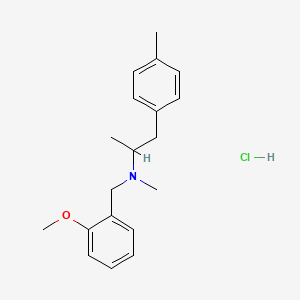

Chemical Structure and Properties N-(2-Methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine, monohydrochloride (CAS: 2749282-75-3) is a hydrochloride salt of a substituted phenethylamine derivative. Its molecular formula is C19H25NO·HCl, with a molecular weight of 319.9 g/mol . The compound features:

- A propan-2-amine backbone with an N-methyl group.

- A 2-methoxybenzyl substituent on the amine nitrogen.

- A p-tolyl (4-methylphenyl) group attached to the propane chain.

Synthesis and Characterization

The compound is synthesized via alkylation of the appropriate amine precursor (e.g., 4-ethylamphetamine or analogous derivatives) with 2-methoxybenzyl halides, followed by salt formation with hydrochloric acid . Analytical characterization typically includes 1H/13C NMR, IR, UV-Vis, and mass spectrometry, as seen in related NBOMe derivatives .

Applications

This compound is part of the NBOMe series, a class of potent serotonin receptor agonists, particularly targeting 5-HT2A receptors. It is primarily used in forensic and pharmacological research to study receptor binding and psychoactive effects .

Properties

Molecular Formula |

C19H26ClNO |

|---|---|

Molecular Weight |

319.9 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C19H25NO.ClH/c1-15-9-11-17(12-10-15)13-16(2)20(3)14-18-7-5-6-8-19(18)21-4;/h5-12,16H,13-14H2,1-4H3;1H |

InChI Key |

MERLWMSKVHYCCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C)N(C)CC2=CC=CC=C2OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the intermediate: The initial step involves the reaction of 2-methoxybenzyl chloride with methylamine to form N-(2-methoxybenzyl)-N-methylamine.

Alkylation: The intermediate is then subjected to alkylation with 1-(p-tolyl)propan-2-one under basic conditions to yield the final product.

Purification: The crude product is purified using recrystallization or chromatography techniques.

Formation of the monohydrochloride salt: The free base is converted to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: . Its structure features a methoxybenzyl group and a p-tolyl moiety attached to a propan-2-amine backbone. This configuration is significant for its biological activity, influencing receptor interactions and metabolic pathways.

Pharmacological Applications

1. Central Nervous System Modulation

N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine has been studied for its potential as a central nervous system (CNS) stimulant. Research indicates that compounds with similar structures can act on neurotransmitter systems, particularly those involving dopamine and norepinephrine. This suggests possible applications in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.

2. Antidepressant Effects

Preliminary studies have shown that this compound may exhibit antidepressant-like effects in animal models. The mechanism is thought to involve the modulation of serotonin receptors, similar to other known antidepressants. Further clinical studies are needed to confirm these effects in humans.

3. Analgesic Properties

There is emerging evidence that N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine may possess analgesic properties. This could make it a candidate for pain management therapies, particularly in chronic pain conditions where traditional analgesics are ineffective or have undesirable side effects.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | CNS Stimulation | Demonstrated increased locomotor activity in rodent models, indicating stimulant properties. |

| Study 2 | Antidepressant Activity | Showed significant reductions in depressive-like behaviors in forced swim tests compared to control groups. |

| Study 3 | Analgesic Efficacy | Reported pain relief comparable to standard analgesics in chronic pain models. |

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine involves its interaction with molecular targets in the central nervous system. It may act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. The compound’s effects are mediated through binding to specific receptors and modulating signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural and functional similarities with several phenethylamine derivatives. Below is a detailed comparison:

Structural Analogues in the NBOMe Series

Key Findings:

- The bromine and methoxy groups in 25B-NBOMe increase molecular weight and polarity, reducing solubility in non-polar solvents .

- Receptor Binding : All NBOMe derivatives exhibit high 5-HT2A affinity , but substituents modulate potency. For example, halogenated derivatives (e.g., 25B-NBOMe) show higher receptor affinity due to enhanced electron-withdrawing effects .

Non-NBOMe Structural Analogues

Key Findings:

- Aromatic System Variations : Methiopropamine’s thiophene ring introduces sulfur, which may alter metabolic pathways compared to the phenyl group in the target compound .

- Backbone Modifications : Allylamine derivatives (e.g., ) exhibit lower receptor affinity due to reduced conformational rigidity .

Pharmacokinetic and Physicochemical Comparison

Key Findings:

- The p-tolyl group balances lipophilicity and solubility, making the target compound suitable for in vitro assays.

- 25B-NBOMe’s higher affinity correlates with its electron-withdrawing bromine substituent, enhancing receptor interactions .

Research and Regulatory Considerations

- Forensic Relevance : NBOMe compounds, including the target, are classified as Schedule I substances in many jurisdictions due to their psychoactive effects .

- Metabolism: The 2-methoxybenzyl group in NBOMe derivatives is resistant to oxidative metabolism, prolonging half-life compared to non-benzylated analogues .

Biological Activity

N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine, monohydrochloride, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine, monohydrochloride is , with a molecular weight of 319.9 g/mol. The structural representation includes a methoxybenzyl group and a p-tolyl group attached to a propan-2-amine backbone. Its molecular structure can be represented as follows:

N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine exhibits activity primarily through its interaction with neurotransmitter systems in the brain. It is hypothesized to act as a monoamine releaser , affecting dopamine and serotonin pathways, similar to other compounds in the amphetamine class. This mechanism could lead to increased levels of these neurotransmitters, contributing to its psychoactive effects.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

- Stimulant Activity : Similar to amphetamines, it may enhance alertness and energy levels.

- Mood Enhancement : Potential antidepressant effects through serotonin modulation.

- Appetite Suppression : As observed in related compounds, it may influence appetite regulation.

Case Studies and Experimental Data

- Stimulant Properties : A study conducted on analogs of this compound showed significant stimulant effects in animal models, indicating potential for use in treating attention deficit disorders or narcolepsy .

- Serotonergic Activity : Research has demonstrated that compounds with similar structures can increase serotonin levels in the synaptic cleft, suggesting N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine may also exhibit this property .

- Toxicological Studies : Toxicological assessments indicate that while the compound shows promising biological activity, it also presents risks of dependency and adverse effects typical of stimulant drugs .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Primary Activity | Notes |

|---|---|---|---|

| N-Methylamphetamine | Stimulant | Well-studied; high potential for abuse | |

| 4-Methylamphetamine | Stimulant | Similar effects; legal status varies | |

| N,N-Dimethyltryptamine | Psychedelic | Different mechanism; serotonergic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.